Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl-
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Overview
Description
Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- is an organic compound with the molecular formula C13H14NOP It is characterized by the presence of a diphenylphosphinyl group attached to a methanamine backbone, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- typically involves the reaction of diphenylphosphinic chloride with N,N-dimethylmethanamine. The reaction is carried out in an organic solvent such as benzene or aqueous dioxane. The process involves the nucleophilic attack of the amine on the phosphorus center, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The compound can participate in substitution reactions where the diphenylphosphinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methenamine: Used as a urinary antiseptic, it has a different structure but shares some functional similarities.
Methylamine: A simpler amine that serves as a building block for more complex compounds.
Diphenylphosphine: A related compound with a similar phosphine group but lacking the methanamine backbone.
Uniqueness
Methanamine, 1-(diphenylphosphinyl)-N,N-dimethyl- is unique due to the combination of the diphenylphosphinyl group with the methanamine backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
13119-20-5 |
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Molecular Formula |
C15H18NOP |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-diphenylphosphoryl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18NOP/c1-16(2)13-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
ZVRGEOVSNFTEQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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